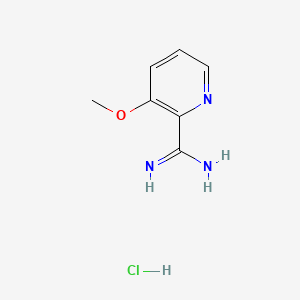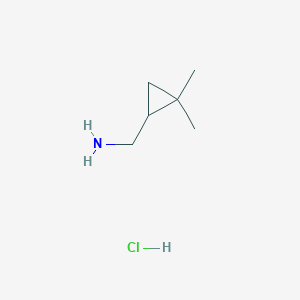
2-(2,6-Difluorobenzoyl)-6-methoxypyridine
Vue d'ensemble
Description
“2,6-Difluorobenzoyl” is a part of various organic compounds. It’s an important raw material and intermediate used in organic synthesis .
Synthesis Analysis
A method for continuously producing 2,6-difluorobenzoyl isocyanate has been reported . The process involves dissolving 2,6-difluorobenzamide in a solvent, heating and dehydrating to obtain an anhydrous 2,6-difluorobenzamide solution, and then dissolving triphosgene in a dry solvent to obtain a triphosgene solution .Molecular Structure Analysis
The molecular formula of 2,6-Difluorobenzoyl fluoride is C7H3F3O . Its molecular weight is 160.093 Da .Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-(2,6-Difluorobenzoyl)-6-methoxypyridine serves as an intermediate in the synthesis of complex organic compounds. For example, it has been utilized in the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a molecule with potential applications as a receptor antagonist. This synthesis showcases the compound's utility in constructing molecules with specific functional groups that are significant in medicinal chemistry (Hirokawa, Horikawa, & Kato, 2000).
Material Science and Luminescence
In material science, derivatives of 2-(2,6-Difluorobenzoyl)-6-methoxypyridine have been explored for their potential in creating luminescent materials. For instance, its structural analogs have been incorporated into lanthanide ternary complexes to study their crystal structures, thermoanalysis, and luminescence properties. Such studies are crucial for developing new materials with specific optical properties, which could be used in sensors, displays, and lighting technologies (Du, Ren, & Zhang, 2020).
Pharmaceutical Research
In pharmaceutical research, the compound's derivatives have been evaluated for their potential as antagonists of specific biological receptors, which is crucial for the development of new therapeutic agents. For example, a compound synthesized from 2-(2,6-Difluorobenzoyl)-6-methoxypyridine was identified as a potent antagonist of the alpha(v)beta(3) receptor, indicating its potential in the prevention and treatment of osteoporosis. Such studies highlight the role of this compound in synthesizing new drugs with significant biological activities (Hutchinson et al., 2003).
Diagnostic and Imaging Agents
Additionally, 2-(2,6-Difluorobenzoyl)-6-methoxypyridine derivatives have been explored as precursors for radiolabeling, contributing to the development of PET (Positron Emission Tomography) agents for imaging specific cancer biomarkers. This application is crucial for advancing diagnostic methods in oncology, allowing for more precise detection and characterization of tumors (Wang, Gao, Miller, & Zheng, 2013).
Advanced Material Chemistry
The compound's derivatives have also been studied in the context of advanced material chemistry, such as in the synthesis of cyclometalated diruthenium complexes. These complexes, bridged by pyrene derivatives, have been analyzed for their electrochemical and photophysical properties, underscoring the potential of 2-(2,6-Difluorobenzoyl)-6-methoxypyridine in constructing complex molecular architectures for electronic and photonic applications (Yao, Nie, Yang, Yao, & Zhong, 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,6-difluorophenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-18-11-7-3-6-10(16-11)13(17)12-8(14)4-2-5-9(12)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBSWTGSAJKXEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1455289.png)





![Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo-](/img/structure/B1455302.png)

![2-[Cyclobutyl(methyl)amino]ethan-1-ol](/img/structure/B1455304.png)
